Oxymorphamine

peripheral opioid agonist antinociception structure-activity relationship

Oxymorphamine is a semi-synthetic morphinan alkaloid defined as the 6-amino derivative of oxymorphone, in which the C-6 keto group is replaced by a primary amine. This unique functional group enables site-specific conjugation to yield bivalent opioid ligands, high-specific-activity radiolabeled probes, and peripherally selective agonists.

Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
CAS No. 84800-62-4
Cat. No. B1253704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxymorphamine
CAS84800-62-4
Synonyms6-amino-4,5a-epoxy-3,14-dihydroxy-17-methylmorphinan
oxymorphamine
oxymorphamine, (5alpha,6beta)-isome
Molecular FormulaC17H22N2O3
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)N
InChIInChI=1S/C17H22N2O3/c1-19-7-6-16-13-9-2-3-11(20)14(13)22-15(16)10(18)4-5-17(16,21)12(19)8-9/h2-3,10,12,15,20-21H,4-8,18H2,1H3/t10?,12-,15+,16+,17-/m1/s1
InChIKeyKMVAXAKRXABEMD-RPCBQCAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxymorphamine (CAS 84800-62-4): A 6-Amino Opioid Pharmacophore for Bivalent Ligand Design and Radioligand Development


Oxymorphamine is a semi-synthetic morphinan alkaloid defined as the 6-amino derivative of oxymorphone, in which the C-6 keto group is replaced by a primary amine [1]. This unique functional group enables site-specific conjugation to yield bivalent opioid ligands, high-specific-activity radiolabeled probes, and peripherally selective agonists [2]. The compound exists as 6α and 6β epimers that differ in ring-C conformation yet exhibit similar mu-opioid receptor affinity profiles [2].

Why Oxymorphone, Naltrexamine, or Morphine Cannot Substitute for Oxymorphamine in Key Research Applications


Oxymorphamine's primary amine at C-6 is the essential functional handle for conjugating pharmacophores, fluorophores, or radiolabels—a chemistry unavailable with oxymorphone (C-6 ketone), oxymorphol (C-6 hydroxyl), or morphine (C-6 hydroxyl) [1]. Moreover, the 6α and 6β epimers exhibit a 0.35 Å versus 2.2 Å difference in amino group projection that, while preserving similar receptor affinity, critically affects tether geometry in bivalent constructs—meaning substitution of one epimer for the other can alter the pharmacological profile of the final conjugate [2]. Generic substitution therefore risks both chemical incompatibility and epimer-specific variability.

Quantitative Differentiation of Oxymorphamine from Opioid Analogs: Conjugation Capacity, Potency, and Radioligand Utility


6β-Oxymorphamine Derivatives Display 1.5–6.1× Antinociceptive Potency Relative to Morphine

In a direct comparison using mouse antinociception models, β-oxymorphamine derivatives 8–12 exhibited potencies ranging from 1.5 to 6.1 times that of morphine when administered intravenously [1]. This demonstrates that the 6β-amino oxymorphamine scaffold yields full agonists with tunable supraspinal potency.

peripheral opioid agonist antinociception structure-activity relationship

125I-BOxyA (6β-Oxymorphamine-Derived Radioligand) Achieves 42-Fold Higher Specific Activity Than Tritiated Opioid Ligands

The radioiodinated derivative of 6β-oxymorphamine, ¹²⁵I-BOxyA, was synthesized with a specific activity of 2100 Ci/mmol, compared to approximately 50 Ci/mmol for standard tritiated opioid radioligands such as [³H]DAMGO [1]. This 42-fold increase in specific activity enables detection of low-abundance receptor populations and markedly reduces tissue sample requirements.

radioligand binding opioid receptor autoradiography specific activity

MMG22 (Oxymorphamine-mGluR5 Bivalent Ligand) Is >100,000-Fold More Potent Than Morphine in Neuropathic Pain

Intrathecal administration of MMG22, a bivalent ligand containing oxymorphamine as the mu-opioid agonist pharmacophore, produced an ED₅₀ of 0.04 fmol/mouse in the cisplatin-induced neuropathic pain model. Morphine was less potent than MMG22 by greater than five orders of magnitude and displayed tolerance, whereas MMG22 did not [1]. Subcutaneous MMG22 was also effective (ED₅₀ = 2.41 mg/kg) and devoid of chronic tolerance [1].

neuropathic pain bivalent ligand MOR-mGluR5 heteromer

6α- and 6β-Oxymorphamine Epimers Preserve Mu-Receptor Affinity Despite Divergent Ring-C Conformations

Solid-state X-ray crystallography of 6α-oxymorphamine revealed a twist-boat ring-C conformation, whereas 6β-oxymorphamine adopts a chair conformation. Despite this divergence, molecular modeling demonstrated that the 6-amino groups project to spatial loci only 0.35 Å apart in the preferred conformations, compared to the 2.2 Å separation expected if both adopted a chair [1]. In vitro binding assays confirmed that both epimers are potent, mu-selective ligands with similar receptor-binding profiles [1].

conformational analysis epimer comparison opioid receptor binding

Oxymorphamine-Enkephalin Bivalent Ligands Retain Sub-Nanomolar Mu-Receptor Affinity (Ki = 1.8 nM)

A bivalent ligand consisting of oxymorphamine tethered to [D-Glu²]enkephalin via the 6-amino group displayed a Ki of 1.8 nM for the mu-opioid receptor in competition binding assays using [³H]DAGO as radioligand [1][2]. For reference, oxymorphone itself exhibits a Ki of approximately 1.8 nM (pKi = 8.75) in comparable assays [3], indicating that conjugation to the 6-amino group does not significantly diminish mu-receptor affinity.

bivalent ligand affinity mu-opioid receptor opioid pharmacophore

Procurement-Driven Application Scenarios for Oxymorphamine (CAS 84800-62-4) in Opioid Research and Radioligand Development


Construction of Bivalent Opioid Ligands for Neuropathic Pain Research

The 6β-amino group of oxymorphamine serves as the conjugation site for tethering mGluR5 antagonists (as in MMG22) or enkephalin pharmacophores to create bivalent ligands that simultaneously engage mu-opioid and other receptor targets [1]. These constructs have demonstrated fmol-range antinociceptive potency (ED₅₀ = 0.04 fmol/mouse i.t.) in neuropathic pain models, exceeding morphine by >5 orders of magnitude without tolerance development [1].

Synthesis of High-Specific-Activity ¹²⁵I-Radioligands for Autoradiography

Iodobenzoyl derivatives of 6β-oxymorphamine (¹²⁵I-BOxyA) achieve 2100 Ci/mmol specific activity—a 42-fold improvement over tritiated probes—enabling autoradiographic detection of opioid receptor subtypes at concentrations unattainable with ³H-ligands [2]. This application is critical for mapping low-abundance mu-receptor splice variants and heteromers in brain tissue.

Development of Peripherally Selective Opioid Agonists

Coupling ionizable zwitterionic groups to the 6-amino position yields oxymorphamine derivatives with 1.5–6.1× the antinociceptive potency of morphine but restricted CNS penetration [3]. This strategy is employed to minimize centrally mediated side effects—including respiratory depression and abuse liability—while preserving analgesic efficacy.

Pharmacophore Tool for Opioid Receptor Heteromer Studies

The 6α- and 6β-epimeric forms of oxymorphamine, despite divergent ring-C conformations, project their 6-amino pharmacophores to nearly identical spatial loci (0.35 Å separation vs. 2.2 Å expected), allowing researchers to systematically vary tether geometry without altering receptor engagement [4]. This property is exploited in structure-activity relationship (SAR) campaigns targeting MOR-DOR and MOR-mGluR5 heteromers.

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